

Application Note: UHPLC/MS/MS Analysis of (S)-Higenamine Hydrobromide in Biological Samples

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Compound of Interest

Compound Name: *(S)-Higenamine hydrobromide*

Cat. No.: B15590675

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Abstract

This application note provides a detailed protocol for the quantitative analysis of **(S)-Higenamine hydrobromide** in biological matrices, such as human plasma and urine, using Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC/MS/MS). Higenamine, a benzylisoquinoline alkaloid found in various plants, is a non-selective $\beta 1$ and $\beta 2$ adrenergic receptor agonist.^{[1][2]} Its pharmacological properties and inclusion in the World Anti-Doping Agency's (WADA) prohibited list necessitate sensitive and reliable analytical methods for its detection and quantification in biological samples.^{[3][4]} The described methodology is crucial for researchers in pharmacology, drug metabolism, and sports medicine.

Introduction

(S)-Higenamine, a bioactive compound present in plants like *Aconitum carmichaelii* and *Nelumbo nucifera*, has been traditionally used in medicine for its cardiotonic and anti-asthmatic effects.^{[1][3]} It exerts its pharmacological effects primarily through the activation of β -adrenergic receptors, influencing signaling pathways such as the PI3K/Akt and NF- κ B pathways.^{[1][5]} Higenamine has a short half-life in the human body, being rapidly metabolized and eliminated, primarily by the liver.^{[3][5]} Given its potent physiological effects and potential

for misuse in sports, a robust and sensitive analytical method is essential for pharmacokinetic studies and doping control.[4][6] This document outlines a comprehensive UHPLC/MS/MS method for the accurate quantification of (S)-Higenamine in biological samples.

Data Presentation

Table 1: Pharmacokinetic Parameters of Higenamine

Parameter	Human	Rabbit	Rat	Reference
Half-life (t _{1/2})	~8.0 min	~22 min	~17.9 min (blood), ~19.0 min (muscle)	[3][5][7][8]
Peak Plasma Conc. (C _{max})	15.1 to 44.0 ng/mL	-	-	[9][10]
Total Clearance (CL)	249 L/h	127.7 mL/min/kg	-	[8][9][10]
Renal Clearance	22.9 L/h	-	-	[5]
Volume of Distribution (V _d)	48 L	1.44 L/kg	-	[8][9][10]
Urinary Excretion	~9.3% within 8h	~5.5%	~1.44% within 48h	[3][5][7]

Table 2: UHPLC/MS/MS Method Validation Parameters for Higenamine Analysis

Parameter	Plasma	Urine	Reference
Linearity Range	0.100 - 50.0 ng/mL	1.00 - 500 ng/mL	[11]
Lower Limit of Quantification (LLOQ)	0.100 ng/mL	1.00 ng/mL	[11]
Intra-batch Precision (%RSD)	< 15%	< 15%	[11]
Inter-batch Precision (%RSD)	< 15%	< 15%	[11]
Accuracy	85 - 115%	85 - 115%	[11]
Extraction Recovery	82.1%	56.6%	[11]

Experimental Protocols

Sample Preparation

A critical step for accurate analysis is the effective isolation of Higenamine from the complex biological matrix. Several methods have proven effective, including solid-phase extraction (SPE), liquid-liquid extraction (LLE), and protein precipitation.[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)

a) Solid-Phase Extraction (SPE) for Plasma and Urine:[\[11\]](#)

- Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.
- To 200 μ L of plasma or urine sample, add an appropriate amount of internal standard (e.g., Quercetin).[\[15\]](#)
- Load the sample onto the SPE cartridge.
- Wash the cartridge with 1 mL of water, followed by 1 mL of 5% methanol in water.
- Elute the analyte with 1 mL of methanol.
- Evaporate the eluate to dryness under a gentle stream of nitrogen.

- Reconstitute the residue in 100 μL of the mobile phase for UHPLC/MS/MS analysis.

b) Protein Precipitation for Plasma:[14]

- To 100 μL of plasma sample, add 300 μL of methanol containing the internal standard.
- Vortex for 1 minute to precipitate proteins.
- Centrifuge at 14,000 rpm for 10 minutes.
- Transfer the supernatant to a clean tube and evaporate to dryness.
- Reconstitute the residue in 100 μL of the mobile phase.

UHPLC/MS/MS Analysis

a) UHPLC Conditions:

- Column: Acquity UPLC BEH HILIC (2.1 mm \times 100 mm, 1.7 μm) or equivalent.[15][16]
- Mobile Phase A: 0.1% Formic Acid in Water.[15][16]
- Mobile Phase B: Acetonitrile.[15][16]
- Gradient: Isocratic elution with 70% Mobile Phase B is often suitable for HILIC separation. [15][16]
- Flow Rate: 0.2 mL/min.[15][16]
- Injection Volume: 3-5 μL .[17]
- Column Temperature: 40 °C.

b) MS/MS Conditions:

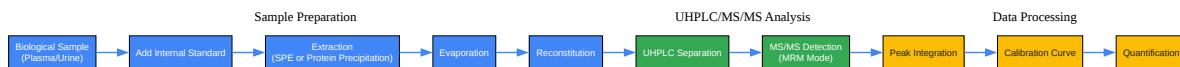
- Ionization Source: Electrospray Ionization (ESI), positive mode.[11][15]
- Scan Type: Multiple Reaction Monitoring (MRM).[11]

- MRM Transitions:
 - Higenamine: 272.08 → 107.01 (quantifier), 272.08 → 161.07 (qualifier), 272.08 → 77.08 (qualifier).[15][16]
 - Internal Standard (Quercetin): Adjust based on the selected standard.
- Ion Source Parameters:
 - Capillary Voltage: 3.5 kV
 - Source Temperature: 150 °C
 - Desolvation Temperature: 350 °C
 - Desolvation Gas Flow: 600 L/hr
 - Cone Gas Flow: 50 L/hr

Data Analysis

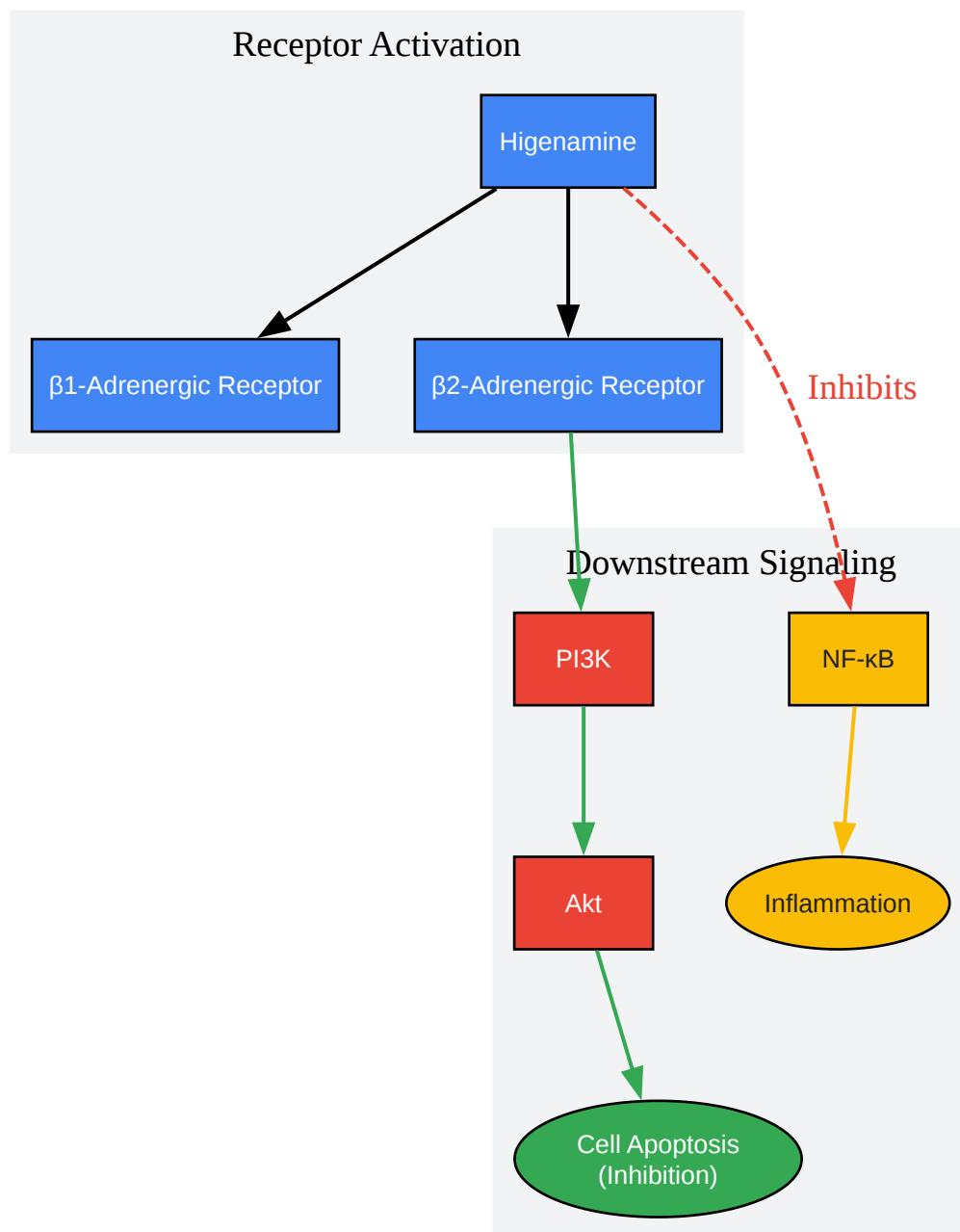
Quantification is performed by integrating the peak areas of the MRM transitions for both higenamine and the internal standard. A calibration curve is constructed by plotting the peak area ratio of higenamine to the internal standard against the concentration of the calibration standards. The concentration of higenamine in the biological samples is then determined from this calibration curve.

Visualizations



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Caption: Experimental workflow for UHPLC/MS/MS analysis of Higenamine.



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Caption: Simplified signaling pathway of Higenamine.

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